(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate
Description
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate is a chiral ester derivative of propanoic acid featuring a benzyloxycarbonyl (Cbz)-protected amino group and a naphthalen-2-yl ester moiety. The compound’s stereochemistry at the α-carbon (S-configuration) is critical for its biochemical interactions, particularly in peptide synthesis and prodrug applications. The naphthalene group enhances lipophilicity, influencing solubility and membrane permeability, while the Cbz group provides temporary protection for the amino functionality during synthetic processes .
Properties
Molecular Formula |
C21H19NO4 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24) |
InChI Key |
VFRJBGYAMMSYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate
General Synthetic Strategy
The synthesis of this compound typically involves:
- Protection of the amino group of the parent amino acid (usually L-alanine or a related α-amino acid) with the benzyloxycarbonyl (Cbz) group.
- Esterification of the carboxylic acid group with 2-naphthol to form the naphthalen-2-yl ester.
- Purification and characterization steps to ensure optical purity and chemical integrity.
Detailed Synthetic Route
Step 1: Amino Group Protection with Benzyloxycarbonyl (Cbz) Group
- The free amino acid is reacted with benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine or Hünig’s base.
- This reaction is typically performed in anhydrous dichloromethane (CH2Cl2) at 0 °C to room temperature.
- The Cbz group protects the amino functionality, preventing side reactions during subsequent steps.
Step 2: Esterification with 2-Naphthol
- The carboxylic acid group of the Cbz-protected amino acid is esterified with 2-naphthol.
- This can be achieved by activating the carboxyl group, commonly using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine).
- The reaction is carried out in anhydrous solvents like dichloromethane under inert atmosphere (nitrogen or argon) to avoid moisture interference.
- The reaction proceeds at 0 °C to room temperature over several hours to yield the desired ester.
Step 3: Purification and Characterization
- The crude product is purified by column chromatography using silica gel with petroleum ether/ethyl acetate mixtures as eluents.
- Purity and structure are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino Group Protection | Benzyl chloroformate, triethylamine | Anhydrous CH2Cl2 | 0 °C to RT | 77–87% | Mild conditions, inert atmosphere preferred |
| Esterification | 2-Naphthol, DCC or EDC, DMAP | Anhydrous CH2Cl2 | 0 °C to RT | High (not specified) | Coupling reagents activate carboxyl group |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | RT | — | Ensures high purity and optical integrity |
Chemical Reactions Analysis
Types of Reactions
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Free amine derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved enzymatically to release the active amine, which can then interact with biological targets such as enzymes or receptors. The naphthalene ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, protecting groups, or ester moieties, leading to variations in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Physicochemical Properties
- NMR Shifts :
- Cbz-protected compounds : Characteristic Cbz carbonyl signals appear at δ ~156–171 ppm in $^{13}\text{C}$ NMR, while naphthalene carbons resonate at δ ~126–137 ppm .
- Ester Groups : Methyl esters show carbonyl signals at δ ~170–172 ppm, whereas benzyl esters exhibit slightly downfield shifts (δ ~172–174 ppm) due to electron-withdrawing effects .
- Lipophilicity : Naphthalene-containing derivatives (e.g., target compound) display higher logP values compared to phenyl or pyridinyl analogues, enhancing membrane permeability but reducing aqueous solubility .
Key Research Findings
Stereochemical Impact : The S-configuration at the α-carbon is crucial for enzymatic recognition, as seen in MPI14b (furan-2-yl derivative), which showed 80% yield and high purity .
Substituent Effects : Thiophen-2-yl and furan-2-yl groups enhance cellular uptake compared to purely aromatic substituents .
Yield Optimization : Suzuki-Miyaura cross-coupling () and BOP-mediated peptide coupling () are reliable methods for naphthalene and dipeptide derivatives, respectively .
Biological Activity
(S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate, also known by its CAS number 2448-45-5, is a compound with significant biological activity due to its structural characteristics and functional groups. This article provides a comprehensive overview of its biological activity, including solubility, pharmacokinetics, and potential therapeutic applications.
Structural Formula
The molecular formula of this compound is , with a molecular weight of 299.32 g/mol. It features a naphthalene moiety, which contributes to its aromatic properties and potential interactions with biological systems.
Solubility and Absorption
The compound exhibits moderate solubility in water, with reported solubility values of approximately 0.345 mg/ml and 0.122 mg/ml under different conditions . Its high gastrointestinal absorption indicates favorable bioavailability characteristics, making it a candidate for oral administration.
Lipophilicity
The log values range from 1.83 to 2.47 across various methods, suggesting that the compound is lipophilic, which may enhance its membrane permeability .
Pharmacokinetics
- Blood-Brain Barrier (BBB) Permeability : The compound is classified as BBB permeant, indicating potential central nervous system (CNS) effects.
- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is advantageous for minimizing drug-drug interactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound). For example, conjugates involving benzyloxycarbonyl amino acids have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. In vitro studies have demonstrated that certain analogs can protect neuronal cells from oxidative stress and apoptosis, suggesting their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
The introduction of specific amino acid residues has been shown to significantly influence the biological activity of related compounds. For instance, the presence of hydrophobic amino acids can enhance binding affinity to target proteins, while cationic residues improve interactions with nucleic acids .
Case Study 1: Antimicrobial Efficacy
A series of benzyloxycarbonyl derivatives were synthesized and tested for antimicrobial activity using the agar-well diffusion method. Compounds containing aromatic amino acids showed inhibitory zones comparable to conventional antibiotics .
Case Study 2: Neuroprotection in Cellular Models
In a study evaluating neuroprotective effects using SH-SY5Y neuroblastoma cells treated with neurotoxins, compounds derived from this compound) demonstrated significant reductions in cell death and ROS levels .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (S)-Naphthalen-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate?
The compound is typically synthesized via carbodiimide-mediated coupling between a naphthol derivative and a Cbz-protected amino acid. For example:
- Step 1 : Activation of the carboxylic acid group in 2-(((benzyloxy)carbonyl)amino)propanoic acid using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) .
- Step 2 : Coupling with (S)-naphthalen-2-ol under anhydrous conditions (e.g., THF or DCM) at 0–25°C.
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexanes gradient) or recrystallization.
Q. Key Data :
| Parameter | Example Values | Source |
|---|---|---|
| Yield | 43–86% (depending on steric hindrance) | |
| Reaction Time | 2–20 hours |
Q. How is the enantiomeric purity of this compound validated in academic research?
Enantiomeric excess (ee) is determined using supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., CHIRALPAK IC-3 column). For instance:
Q. Example Workflow :
Prepare racemic mixture and (S)-enantiomer standards.
Compare retention times and peak areas to calculate ee.
Advanced Research Questions
Q. How do reaction conditions influence stereoselectivity in the synthesis of this compound?
Stereoselectivity is sensitive to:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor higher ee by stabilizing transition states .
- Catalytic Additives : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric organocatalysts can enhance enantioselectivity .
- Temperature : Lower temperatures (e.g., −20°C) reduce racemization risks during coupling .
Case Study : A patent (EP 3 253 775 B1) achieved 86% yield and >98% ee by using diphenyl-2-pyridylphosphine and DIAD in THF at 55°C .
Q. What analytical techniques resolve conflicting NMR data for structural confirmation?
Conflicting NMR signals (e.g., carbonyl or aromatic carbons) can be resolved via:
Q. Example NMR Data :
| δ (ppm) | Assignment | Source |
|---|---|---|
| 163.0 | C=O (benzyloxycarbonyl) | |
| 137.4 | Aromatic C (naphthalene) |
Q. How can hydrolytic stability of the ester group be optimized for in vivo studies?
- pH-Dependent Stability : The ester is labile under basic conditions (e.g., LiOH/MeOH) but stable in neutral buffers. Hydrolysis half-life can be measured via LCMS at pH 7.4 and 37°C .
- Prodrug Design : Replace the naphthyl ester with a tert-butyl or fluorenylmethyloxycarbonyl (Fmoc) group for enhanced stability .
Q. What strategies mitigate side reactions during peptide coupling involving this compound?
Q. How is this compound utilized in the synthesis of bioactive peptides or β-lactam analogs?
- Peptide Backbone Modification : The naphthyl ester serves as a steric handle for introducing fluorinated or cyclohexyl side chains in β-amino acid derivatives .
- β-Lactam Synthesis : React with isocyanates or azides to form bicyclic scaffolds .
Example Application : Synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid for protease-resistant peptides .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
